![molecular formula C15H12ClN3S2 B12610476 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-28-7](/img/structure/B12610476.png)
4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶是一种杂环化合物,包含一个噻唑环与一个嘧啶环融合在一起。该化合物由于其在医药化学、农用化学品和材料科学等各个领域中的潜在应用而受到极大关注。噻唑环中存在硫和氮原子,以及嘧啶环,使其具有独特的化学性质和反应性。
准备方法
合成路线和反应条件
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶的合成通常采用Hantzsch噻唑合成法。 该方法包括在溶剂如乙醇存在下,将取代的硫脲与α-卤代酮反应 。反应条件通常需要温和加热以促进噻唑环的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产量和纯度。此外,使用绿色溶剂和催化剂可以使该过程更加环保。
化学反应分析
反应类型
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶可以进行各种化学反应,包括:
氧化: 噻唑环中的硫原子可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成具有改变的电子性质的不同衍生物。
取代: 氯原子可以被其他亲核试剂取代,从而导致各种衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如用于氧化的过氧化氢,还原剂,如用于还原的硼氢化钠,以及用于取代反应的亲核试剂,如胺类。反应条件通常涉及控制温度和使用合适的溶剂以确保高选择性和产率。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,硫原子的氧化可以导致亚砜或砜的形成,而氯原子的取代会导致具有不同官能团的各种衍生物。
科学研究应用
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶具有多种科学研究应用,包括:
医药化学: 该化合物被研究作为潜在的抗菌剂、抗真菌剂和抗癌剂。其独特的结构使其能够与各种生物靶标相互作用,使其成为药物开发的潜在候选者。
农用化学品: 该化合物因其破坏害虫和杂草生物过程的能力而被探索作为潜在的杀虫剂或除草剂。
作用机制
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,在药物应用中,该化合物可能会抑制对病原体或癌细胞生存至关重要的酶或受体 。噻唑和嘧啶环的存在使该化合物能够与这些靶标形成强烈的相互作用,从而导致其生物学效应。
相似化合物的比较
类似化合物
磺胺噻唑: 一种含有噻唑环的抗菌药物。
利托那韦: 一种含有噻唑部分的抗逆转录病毒药物。
噻唑呋喃: 一种含有噻唑环的抗癌药物。
独特性
4-[2-氯-4-(3-甲基苯基)-1,3-噻唑-5-基]-2-(甲硫基)嘧啶的独特性在于噻唑和嘧啶环的组合,以及氯和甲硫基等特定取代基。这种独特的结构赋予了不同的化学和生物学性质,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
917808-28-7 |
|---|---|
分子式 |
C15H12ClN3S2 |
分子量 |
333.9 g/mol |
IUPAC 名称 |
2-chloro-4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H12ClN3S2/c1-9-4-3-5-10(8-9)12-13(21-14(16)19-12)11-6-7-17-15(18-11)20-2/h3-8H,1-2H3 |
InChI 键 |
JGBUCWRTGTVLCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)Cl)C3=NC(=NC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
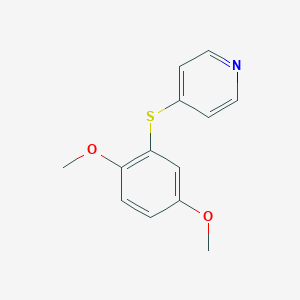
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
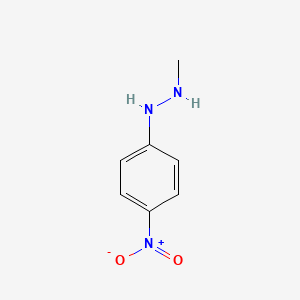
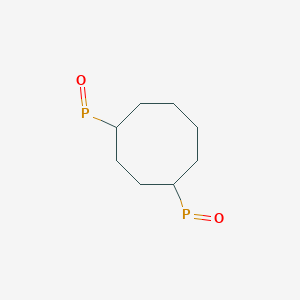
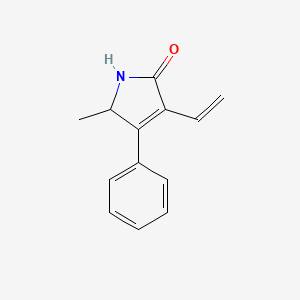
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
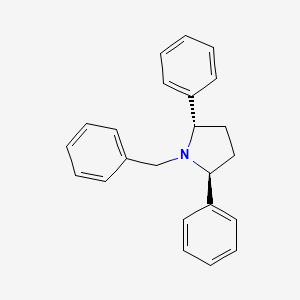
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
